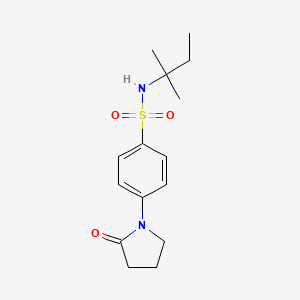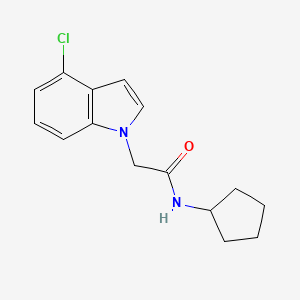
3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves cyclization reactions of anthranilamides with various aldehydes or ketones. A novel approach to synthesizing quinazolinones, including "3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone," utilizes ω-methoxystyrenes as versatile substitutes for arylacetaldehydes, offering a stable and accessible alternative for the synthesis of these compounds. This methodology has been applied to the total synthesis of quinazolinone alkaloids, demonstrating the versatility and efficiency of the synthetic routes (Klassmüller, Tringali, & Bracher, 2022).
Molecular Structure Analysis
Quinazolinones exhibit a wide range of molecular structures, significantly influenced by the nature and position of substituents on the quinazolinone ring. The structural diversity of quinazolinones, including the "3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone," is crucial for their biological activities and physicochemical properties. Studies have utilized X-ray diffraction and density functional theory (DFT) to characterize these compounds, providing insights into their conformational stability and electronic structures (Yao et al., 2022).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including cyclocondensation, lithiation, and phosphorylation, allowing for the synthesis of a broad array of derivatives with potential biological activities. The lithiation of quinazolinones, for instance, enables the introduction of diverse substituents, enhancing the compound's reactivity and facilitating further chemical modifications (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Polymorphism, observed in some quinazolinones, affects their solid-state fluorescence and can be exploited for developing fluorescent materials and sensors. The diversity in physical properties is critical for the practical application of quinazolinones in various fields (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity, stability, and interactions with metal ions, are essential for their biological activities. For example, certain quinazolinones have shown selective metal-ion-sensor properties, distinguishing between different metal ions based on fluorescence shifts. This specificity is attributed to their unique chemical structures and the presence of functional groups capable of binding to metal ions (Anthony, 2012).
特性
IUPAC Name |
2-(3-methoxyphenyl)-3-propan-2-yl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20-17(13-7-6-8-14(11-13)22-3)19-16-10-5-4-9-15(16)18(20)21/h4-12,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQNUMQYSPBICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



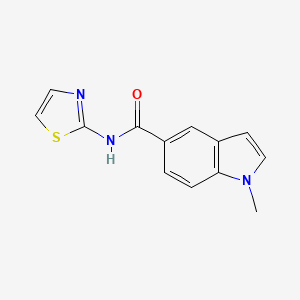
![5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4511420.png)
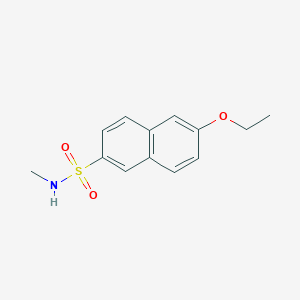
![5-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4511429.png)


![1-(ethylsulfonyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B4511470.png)
![6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4511479.png)
![N-(2-fluorobenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511482.png)
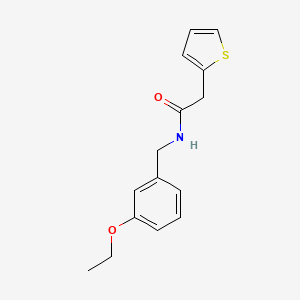
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide](/img/structure/B4511509.png)
![N-[2-(2-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4511514.png)
